molecular formula C8H9N5O2 B13500185 Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

Cat. No.: B13500185
M. Wt: 207.19 g/mol
InChI Key: ZMNHNDLJAMUEQD-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 3-amino-4-methylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate (CAS Number: 2639457-08-0) is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉N₅O₂
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 2639457-08-0

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its potential as an anticancer agent and its effects on enzyme inhibition.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. This compound is believed to exhibit similar properties due to its structural similarities with other active compounds in this class.

Case Study: Anticancer Efficacy
A study demonstrated that derivatives with a similar core structure showed significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
HepG2 (Liver)12.21

These values indicate a strong potential for the development of methyl pyrazolo derivatives as anticancer agents through mechanisms involving the inhibition of key signaling pathways such as PI3K/mTOR .

2. Enzyme Inhibition

The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Preliminary studies indicated that compounds with similar structures exhibited selective inhibition towards MAO-A over MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Table: Monoamine Oxidase Inhibition Comparison

Compound MAO-A IC50 (µM) MAO-B IC50 (µM)
Clorgyline0.05N/A
Compound X0.15>100

This selectivity indicates that this compound could be a candidate for further investigation into therapeutic uses for mood disorders .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

  • Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways involving PI3K and mTOR, which are crucial for cancer cell growth and survival.
  • Regulation of Apoptosis : The compound may promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6-10-3-11-8(9)13(6)12-4/h3H,1-2H3,(H2,9,10,11)

InChI Key

ZMNHNDLJAMUEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)OC)N=CN=C2N

Origin of Product

United States

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